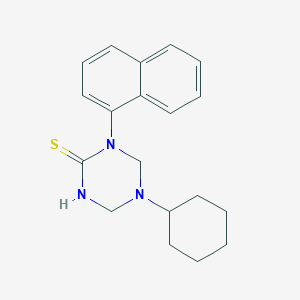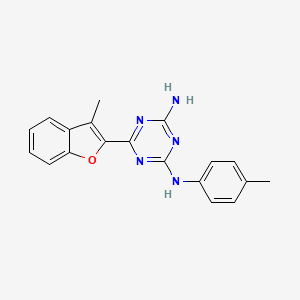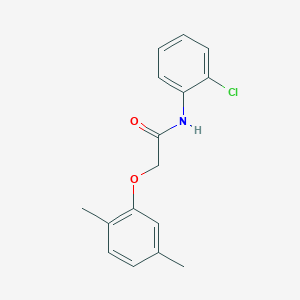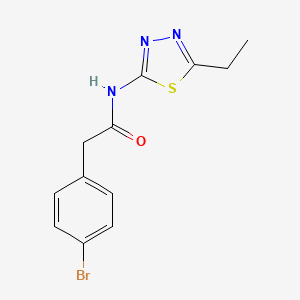
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea (CBPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBPT is a thiourea derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby limiting tumor growth. The anti-inflammatory activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is thought to be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antiviral activities, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antioxidant activity, which may contribute to its therapeutic effects. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea also exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in lab experiments. For example, it may have off-target effects that could complicate the interpretation of experimental results. Additionally, the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea is not fully understood, which could make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea. One area of interest is the development of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea, which could provide insights into its therapeutic effects. Additionally, further studies on the antiviral activity of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea could lead to the development of new antiviral therapies. Finally, the use of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea in combination with other drugs or therapies could enhance its therapeutic effects and reduce its limitations.
Méthodes De Synthèse
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 5-chloro-2-pyridinecarboxylic acid followed by treatment with thiourea. Another synthesis method involves the reaction of 4-chlorobenzylisothiocyanate with 5-chloro-2-pyridinylamine. Both methods result in the formation of N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea as a white crystalline solid.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, N-(4-chlorobenzyl)-N'-(5-chloro-2-pyridinyl)thiourea has been found to have antiviral activity against a range of viruses, including HIV and hepatitis C.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-3-1-9(2-4-10)7-17-13(19)18-12-6-5-11(15)8-16-12/h1-6,8H,7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZHXFWHAAXUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)
![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)
